molecular formula C11H12N2O4 B14842622 5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid

5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid

Cat. No.: B14842622
M. Wt: 236.22 g/mol
InChI Key: GFJGLHGZIRPOOO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid typically involves the following steps:

    Carbamoylation: The addition of a methylcarbamoyl group to the 6-position of the picolinic acid ring.

These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in these reactions include cyclopropyl bromide for cyclopropylation and methyl isocyanate for carbamoylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Catalysts and solvents are carefully selected to enhance reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyclopropoxy and methylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A parent compound with a simpler structure.

    Nicotinic Acid: An isomer with the carboxyl group at a different position.

    Isonicotinic Acid: Another isomer with distinct properties.

Uniqueness

5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and methylcarbamoyl groups differentiate it from other picolinic acid derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

5-cyclopropyloxy-6-(methylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-12-10(14)9-8(17-6-2-3-6)5-4-7(13-9)11(15)16/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16)

InChI Key

GFJGLHGZIRPOOO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)C(=O)O)OC2CC2

Origin of Product

United States

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